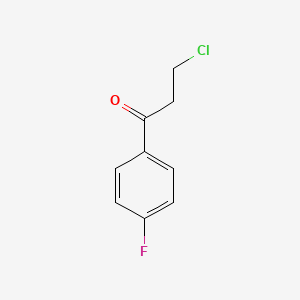

3-Chloro-4'-fluoropropiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36072. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHQPLJUSLMHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188251 | |

| Record name | 2-Chloro-4'-fluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347-93-3 | |

| Record name | 3-Chloro-4′-fluoropropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4'-fluoropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000347933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 347-93-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4'-fluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 3-Chloro-4'-fluoropropiophenone: A Technical Guide for Pharmaceutical and Chemical Research

An In-depth Exploration of Synthetic Pathways, Reaction Mechanisms, and Practical Considerations for a Key Pharmaceutical Intermediate

Introduction: The Significance of 3-Chloro-4'-fluoropropiophenone

This compound is a versatile ketone that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its molecular structure, featuring a chlorinated propyl chain and a fluorinated phenyl group, provides a unique scaffold for the development of novel therapeutic agents. This guide provides a detailed examination of the primary synthetic routes to this compound, with a focus on the underlying reaction mechanisms, experimental protocols, and comparative analysis of the available methods. The content herein is intended for researchers, chemists, and professionals in the fields of drug discovery and process development.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride. This electrophilic aromatic substitution reaction provides a reliable means of forming the carbon-carbon bond between the aromatic ring and the acyl group.[2]

Reaction Principle and Causality

The Friedel-Crafts acylation hinges on the generation of a highly electrophilic acylium ion from 3-chloropropionyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] Fluorobenzene, the aromatic substrate, possesses a nucleophilic character due to the electron-rich π-system of the benzene ring. The fluorine substituent is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself. However, due to steric hindrance, the para-substituted product, this compound, is generally the major isomer formed.[4] The ketone product is deactivated towards further acylation, which advantageously prevents polysubstitution reactions.

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation for the synthesis of this compound proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of the 3-chloropropionyl chloride, weakening the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[3][5]

-

Electrophilic Attack: The highly electrophilic acylium ion is attacked by the π-electrons of the fluorobenzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]

-

Deprotonation and Aromaticity Restoration: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[3]

-

Work-up: The ketone product forms a complex with the aluminum chloride, which is subsequently hydrolyzed during aqueous work-up to liberate the final this compound.[3]

Visualizing the Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of this compound via Friedel-Crafts acylation, adapted from established methodologies for similar transformations.[6][7]

Materials:

-

Fluorobenzene

-

3-Chloropropionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Add 3-chloropropionyl chloride (1.0 equivalent) dropwise to the stirred suspension. Following this, add fluorobenzene (1.0-1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield pure this compound.

Alternative Synthesis Pathway: α-Chlorination of 4'-Fluoropropiophenone

An alternative approach to this compound involves the regioselective chlorination of 4'-fluoropropiophenone at the α-position of the carbonyl group. This method is particularly useful if 4'-fluoropropiophenone is a more readily available starting material.

Reaction Principle and Mechanistic Considerations

The α-halogenation of ketones can proceed via either an acid-catalyzed or base-catalyzed mechanism, both involving the formation of an enol or enolate intermediate, respectively.[8] For regioselective chlorination at the desired position, acid-catalyzed conditions are often preferred to control the position of halogenation on the alkyl chain. The reaction typically employs a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of an acid catalyst. The electron-withdrawing nature of the carbonyl group activates the α-protons, making them susceptible to substitution.

Visualizing the α-Chlorination Workflow

Caption: Workflow for the α-Chlorination of 4'-Fluoropropiophenone.

Experimental Considerations

Comparative Analysis of Synthesis Pathways

| Parameter | Friedel-Crafts Acylation | α-Chlorination of 4'-Fluoropropiophenone |

| Starting Materials | Fluorobenzene, 3-Chloropropionyl Chloride | 4'-Fluoropropiophenone |

| Key Reagents | Lewis Acid (e.g., AlCl₃) | Chlorinating Agent (e.g., Cl₂, SO₂Cl₂, NCS) |

| Advantages | Direct, one-pot synthesis; well-established methodology. | Utilizes a potentially more accessible starting material. |

| Disadvantages | Requires stoichiometric amounts of Lewis acid; generates acidic waste. | Potential for side reactions and over-halogenation; requires careful control of regioselectivity. |

| Typical Yields | Generally good to high. | Variable, dependent on conditions and substrate. |

Conclusion: A Versatile Intermediate Accessible Through Robust Chemistry

This compound remains a valuable building block in medicinal chemistry and organic synthesis. The Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride stands as the most reliable and direct method for its preparation, benefiting from a well-understood mechanism and predictable outcomes. While the α-chlorination of 4'-fluoropropiophenone presents a viable alternative, it requires careful optimization to ensure regioselectivity and avoid unwanted byproducts. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific needs of the research or development program. This guide provides the fundamental knowledge and practical insights necessary for the successful synthesis of this important pharmaceutical intermediate.

References

- 1. 3-chloro-1-(4-fluorophenyl)propan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.bg.ac.rs [chem.bg.ac.rs]

- 7. websites.umich.edu [websites.umich.edu]

- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - A Greener Synthesis of the Antidepressant Bupropion Hydrochloride - American Chemical Society - Figshare [acs.figshare.com]

- 10. WO2004024674A1 - Process for the preparation of bupropion hydrochloride - Google Patents [patents.google.com]

3-Chloro-4'-fluoropropiophenone CAS number 347-93-3 information

An In-depth Technical Guide to 3-Chloro-4'-fluoropropiophenone (CAS: 347-93-3)

Introduction: Positioning a Key Synthetic Building Block

This compound, identified by the CAS number 347-93-3, is a halogenated ketone that serves as a pivotal intermediate in advanced organic synthesis.[1] Its structure, featuring a propiophenone core with chlorine and fluorine substituents, offers a unique combination of reactivity and stability, making it a valuable precursor in multiple fields.[2] While its applications extend to agrochemicals and material science, its most notable role is in the pharmaceutical industry as a key building block for the synthesis of active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and safe handling, grounded in established chemical principles and methodologies.

Physicochemical & Structural Properties

The compound is typically a white to pale yellow or orange crystalline powder at room temperature.[2][4][5] The presence of the fluorine atom on the phenyl ring and the chloro group on the propyl chain significantly influences its electronic properties and reactivity, particularly in electrophilic aromatic substitution and nucleophilic substitution reactions.[1]

| Property | Value | Source(s) |

| CAS Number | 347-93-3 | [2][6][7] |

| Molecular Formula | C₉H₈ClFO | [2][6][7] |

| Molecular Weight | 186.61 g/mol | [2][6][7] |

| IUPAC Name | 3-chloro-1-(4-fluorophenyl)propan-1-one | [5][8] |

| Appearance | White to yellow to orange powder or crystals | [2][4][5] |

| Melting Point | 46-49 °C | [2][4][7] |

| Boiling Point | 103 °C at 3 mmHg | [2] |

| Purity | ≥ 96% (GC) | [2][9] |

| SMILES | C1=CC(=CC=C1C(=O)CCCl)F | [5] |

| InChIKey | AAHQPLJUSLMHHR-UHFFFAOYSA-N | [5][7][10] |

Core Synthesis: Friedel-Crafts Acylation

The primary and most industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride.[11][12] This reaction is a classic example of electrophilic aromatic substitution.

Causality and Mechanistic Insights: The reaction proceeds through the in-situ generation of a highly electrophilic acylium ion. A strong Lewis acid, typically aluminum trichloride (AlCl₃), is required to facilitate this process.[11][13] The AlCl₃ coordinates with the chlorine atom of the 3-chloropropionyl chloride, creating a potent electrophile that can overcome the aromatic stability of the fluorobenzene ring.[13]

The fluorine atom on the benzene ring is an ortho-, para-directing group. However, the acylation reaction overwhelmingly favors substitution at the para-position due to steric hindrance from the bulky acylium ion intermediate, which experiences less spatial repulsion at the position opposite the fluorine atom.[14] The electron-withdrawing nature of the newly introduced acyl group deactivates the ring, preventing polyacylation side reactions.[11][14]

References

- 1. CAS 347-93-3: 3-Chloro-4′-fluoropropiophenone | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 347-93-3 [chemicalbook.com]

- 4. 3-Chloro-4′-fluoropropiophenone, 98% 347-93-3 India [ottokemi.com]

- 5. indiamart.com [indiamart.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 3-氯-4′-氟苯丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. B21891.06 [thermofisher.com]

- 9. This compound | 347-93-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound(347-93-3) 13C NMR [m.chemicalbook.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

Role of 3-Chloro-4'-fluoropropiophenone as a chemical intermediate

An In-depth Technical Guide to 3-Chloro-4'-fluoropropiophenone: A Key Intermediate in Pharmaceutical Synthesis

Introduction

This compound is a versatile chemical intermediate that holds significant importance in the realms of pharmaceutical and organic synthesis.[1] Its unique molecular architecture, featuring both chloro and fluoro substituents, makes it a valuable precursor for the synthesis of a wide array of organic molecules.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, focusing on its synthesis, chemical properties, and pivotal role as a building block in the creation of active pharmaceutical ingredients (APIs), most notably the antidepressant bupropion.[2][3] We will delve into the mechanistic underpinnings of its synthesis and subsequent transformations, offering field-proven insights and detailed experimental protocols to ensure both scientific integrity and practical applicability.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in a laboratory or industrial setting.

| Property | Value |

| CAS Number | 347-93-3[1][4][5] |

| Molecular Formula | C9H8ClFO[1][5] |

| Molecular Weight | 186.61 g/mol [1][5] |

| Appearance | White to almost white crystalline powder[1][6] |

| Melting Point | 46-49 °C[1][5] |

| Boiling Point | 103 °C at 3 mmHg[1] |

| IUPAC Name | 3-chloro-1-(4-fluorophenyl)propan-1-one[6][7] |

Safety Information:

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][8] It may also cause respiratory irritation.[8][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][9]

Hazard Statements:

Precautionary Statements:

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

The Synthetic Landscape: Accessing Propiophenone Intermediates

The synthesis of propiophenone derivatives, the backbone of our target intermediate, is most commonly achieved through the Friedel-Crafts acylation. This powerful electrophilic aromatic substitution reaction allows for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[10][11]

Core Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][12] The Lewis acid activates the acyl halide, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[12]

Caption: Mechanism of Friedel-Crafts Acylation.

A representative protocol for the synthesis of a related compound, 3-chloropropiophenone, from benzene and 3-chloropropionyl chloride illustrates the practical application of this reaction.[13]

Experimental Protocol: Synthesis of 3-Chloropropiophenone [13]

-

Suspend aluminum chloride (1.25 eq.) in dry dichloromethane at 0°C.

-

Add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise to the suspension at 0°C.

-

Subsequently, add a solution of benzene (1.0 eq.) in dichloromethane dropwise at 0°C.

-

Stir the reaction mixture for 2 hours at 0°C and then for 12 hours at room temperature.

-

Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid for workup.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

Pivotal Role in Bupropion Synthesis

Bupropion is a widely prescribed antidepressant and smoking cessation aid.[2][3] Its synthesis heavily relies on a propiophenone intermediate, which undergoes a series of transformations to yield the final active pharmaceutical ingredient.

The Synthetic Pathway from a Propiophenone Intermediate to Bupropion

The conversion of a propiophenone, such as this compound or the more commonly cited m-chloropropiophenone, to bupropion typically involves a two-step process: α-bromination followed by nucleophilic substitution with tert-butylamine.[14][15]

Step 1: α-Bromination of the Propiophenone Backbone

The initial step involves the selective bromination at the α-position to the carbonyl group. This is a crucial transformation as it introduces a good leaving group (bromide) that can be subsequently displaced by an amine.[16]

Caption: α-Bromination of a Propiophenone.

While molecular bromine (Br₂) can be used as the brominating agent, N-bromosuccinimide (NBS) is often preferred in modern syntheses due to safety and handling considerations.[2][15] Molecular bromine is highly toxic and corrosive, whereas NBS is a solid and easier to handle.[2]

Representative Experimental Protocol: α-Bromination with NBS [15]

-

Dissolve the starting propiophenone in a suitable solvent, such as acetonitrile.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TSA).

-

Heat the reaction mixture to facilitate the reaction.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture can be worked up to isolate the α-brominated product.

Step 2: Nucleophilic Substitution with tert-Butylamine

The α-bromopropiophenone intermediate then undergoes a nucleophilic substitution reaction with tert-butylamine. The bulky tert-butyl group is a key structural feature of bupropion.

Caption: Nucleophilic Substitution to form Bupropion.

Representative Experimental Protocol: Amination [14][15]

-

Dissolve the α-bromopropiophenone in a suitable solvent, such as N-methyl-2-pyrrolidinone (NMP) or acetonitrile.[15]

-

Add an excess of tert-butylamine to the reaction mixture.

-

Heat the reaction to drive the substitution reaction to completion.

-

After the reaction is complete, the bupropion free base can be isolated through extraction and purification.

Step 3: Formation of the Hydrochloride Salt

The final step in the synthesis is the conversion of the bupropion free base into its hydrochloride salt.[14] This is a common practice in the pharmaceutical industry to improve the stability, solubility, and bioavailability of the drug.

Protocol for Hydrochloride Salt Formation [14]

-

Dissolve the purified bupropion free base in a suitable organic solvent, such as diethyl ether.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) to the stirred solution.

-

The bupropion hydrochloride will precipitate out of the solution as a solid.

-

The solid can then be collected by filtration, washed, and dried.

Analytical Characterization

The identity and purity of this compound and its downstream products are typically confirmed using a variety of analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed to assess purity.[1] Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to confirm the chemical structure.[13] Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern.

Broader Applications and Future Perspectives

While the synthesis of bupropion is the most prominent application of propiophenone intermediates like this compound, its utility extends to other areas of chemical synthesis. It serves as a valuable building block in the development of agrochemicals, contributing to the formulation of more effective pesticides and herbicides.[1] Furthermore, its reactive nature makes it a candidate for incorporation into specialty polymers and resins, potentially leading to materials with enhanced properties.[1] The continued exploration of the reactivity of this compound and related compounds will undoubtedly open new avenues for the synthesis of novel and valuable molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchspace.csir.co.za [researchspace.csir.co.za]

- 3. US20060058300A1 - Intermediates of bupropion metabolites synthesis - Google Patents [patents.google.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 3-Chloro-4 -fluoropropiophenone 98 347-93-3 [sigmaaldrich.com]

- 6. indiamart.com [indiamart.com]

- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. tandfonline.com [tandfonline.com]

- 16. 2-Bromo-2'-chloropropiophenone | 75815-22-4 | Benchchem [benchchem.com]

Molecular structure and formula of 3-Chloro-4'-fluoropropiophenone

An In-depth Technical Guide to 3-Chloro-4'-fluoropropiophenone: Molecular Structure, Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic ketone that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a reactive chloropropyl chain and an activated fluorophenyl group, makes it a versatile building block for constructing more complex molecules. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development and material science. We will delve into its fundamental chemical properties, provide a detailed synthesis protocol grounded in established chemical principles, explore its significant applications, and outline essential safety protocols. The insights herein are curated to explain not just the "what" but the "why," offering a deeper understanding of this compound's utility and behavior.

Section 1: Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific work. This compound is cataloged under several identifiers across various chemical databases.

| Identifier | Value |

| IUPAC Name | 3-chloro-1-(4-fluorophenyl)propan-1-one[1][2] |

| CAS Number | 347-93-3[1][2][3][4] |

| Molecular Formula | C₉H₈ClFO[1][2][3][4] |

| Molecular Weight | 186.61 g/mol [2][3][4] |

| Linear Formula | FC₆H₄COCH₂CH₂Cl[2][5] |

| InChI Key | AAHQPLJUSLMHHR-UHFFFAOYSA-N[1][2][5] |

| SMILES | C1=CC(=CC=C1C(=O)CCCl)F[2] |

| EC Number | 206-475-2[2] |

| PubChem ID | 67672[3] |

| MDL Number | MFCD00000991[2][3] |

The molecular formula, C₉H₈ClFO, reveals a structure composed of a phenyl ring substituted with fluorine, connected to a three-carbon ketone chain which is itself substituted with chlorine. This specific arrangement of functional groups—a ketone, an aryl fluoride, and an alkyl chloride—is crucial to its reactivity and utility as a synthetic intermediate.

Caption: 2D structure of this compound.

Section 2: Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and behavior in reactions. It is a solid at room temperature, appearing as a white to yellow crystalline powder.[1][2][3]

| Property | Value | Source(s) |

| Appearance | White to almost white/yellow powder or crystals | [1][2][3] |

| Melting Point | 46-49 °C | [3][5][6] |

| Boiling Point | 103 °C @ 3 mmHg | [3][6] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [5][7] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3][6] |

The defined melting point range indicates a relatively pure compound. Its high boiling point necessitates vacuum distillation for purification to prevent decomposition at atmospheric pressure. The compound's stability under standard room temperature conditions simplifies storage.[3]

Section 3: Synthesis Protocol via Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide using a strong Lewis acid catalyst.

Principle of the Reaction

The synthesis involves the reaction of fluorobenzene with 3-chloropropionyl chloride. A Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acyl chloride. The AlCl₃ coordinates to the chlorine atom of the acyl chloride, forming a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich fluorobenzene ring. The fluorine atom is an ortho-, para- director; therefore, the acylation occurs predominantly at the para-position due to less steric hindrance, yielding the desired 4'-fluoro isomer.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation of similar substrates.[8][9]

-

Materials and Reagents:

-

Fluorobenzene

-

3-Chloropropionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

-

-

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.3 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Causality: An inert atmosphere is critical to prevent the moisture-sensitive AlCl₃ from decomposing, which would deactivate the catalyst.

-

-

Initial Cooling: Cool the suspension to 0°C using an ice bath.

-

Causality: The reaction is highly exothermic. Starting at a low temperature helps to control the reaction rate and prevent unwanted side reactions.

-

-

Reagent Addition: Add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the cooled suspension while stirring. Following this, add fluorobenzene (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature at 0°C.

-

Causality: Slow, dropwise addition ensures the reaction remains controlled. Adding the acyl chloride first allows for the formation of the acylium ion complex before the substrate is introduced.

-

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture and checking for the disappearance of the starting material (fluorobenzene).

-

-

Quenching: The next day, cool the reaction mixture back to 0°C and quench it by carefully and slowly pouring it over a mixture of crushed ice and concentrated HCl.

-

Causality: Quenching with ice/acid decomposes the aluminum chloride complex, neutralizes any remaining catalyst, and moves the product into the organic layer. This step is also highly exothermic and must be done cautiously.

-

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water and brine.

-

Causality: The washes remove water-soluble impurities and residual acid.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removing all water is essential before solvent removal to prevent hydrolysis of the product during concentration.

-

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or pentane) or by column chromatography on silica gel.[9]

-

Self-Validation: The purity of the final product can be confirmed by measuring its melting point and comparing it to the literature value (46-49 °C) and by analytical techniques such as NMR spectroscopy.

-

-

Section 4: Key Applications and Research Significance

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its bifunctional nature, allowing for subsequent chemical modifications at two key sites.

-

Pharmaceutical Synthesis: The compound is a recognized building block in the development of new therapeutic agents.[3] The propiophenone core is found in various pharmacologically active molecules. The terminal chloride can be readily displaced by various nucleophiles (e.g., amines) to build more complex side chains, while the ketone can be reduced or otherwise modified. It is particularly noted for its use in synthesizing analgesics and anti-inflammatory drugs.[3]

-

Agrochemicals: In agrochemical research, halogenated aromatic compounds are frequently used to create new pesticides and herbicides.[3] The specific combination of chlorine and fluorine in this molecule can be leveraged to tune the biological activity and environmental persistence of the target agrochemical.

-

Material Science: The molecule can be used in the synthesis of specialty polymers and resins.[3] Its reactive sites allow it to be incorporated into polymer backbones, potentially conferring enhanced thermal or mechanical properties.

-

Organic Chemistry Research: As a versatile reagent, it facilitates the creation of complex molecular frameworks in both academic and industrial research settings.[3]

Section 5: Safety and Handling

Proper handling of this compound is essential due to its hazardous properties. According to its Safety Data Sheet (SDS), the compound presents several risks.[10]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[10][11] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[10][11] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[10][11] |

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation.[10][11] |

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10]

-

Handling Procedures: Avoid formation and inhalation of dust.[10] Prevent contact with skin and eyes. After handling, wash hands thoroughly.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. It is stable under recommended storage conditions.[10] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[10]

Conclusion

This compound stands out as a chemical intermediate of significant value. Its well-defined molecular structure and predictable reactivity, primarily through Friedel-Crafts acylation, make it an accessible and essential tool for synthetic chemists. The strategic placement of its chloro, fluoro, and ketone functional groups provides multiple avenues for elaboration into high-value products, from life-saving pharmaceuticals to advanced materials. A thorough understanding of its properties, synthesis, and safety protocols, as detailed in this guide, is paramount for harnessing its full potential in research and development.

References

- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. 3-クロロ-4′-フルオロプロピオフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 347-93-3 [chemicalbook.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. lookchem.com [lookchem.com]

Understanding the reactivity of 3-Chloro-4'-fluoropropiophenone

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 3-Chloro-4'-fluoropropiophenone

Introduction: A Versatile Halogenated Ketone

This compound is a disubstituted aromatic ketone that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its structure, featuring a fluorinated phenyl ring, a carbonyl group, and a reactive alkyl chloride tail, provides multiple sites for chemical modification. This unique combination of functional groups makes it an exceptionally valuable building block, particularly in the synthesis of pharmaceutical agents and agrochemicals.[1] In the pharmaceutical industry, it serves as a key precursor for developing analgesics and anti-inflammatory drugs, where its structure allows for the precise tuning of molecular properties to enhance efficacy and specificity.[1] This guide will dissect the molecule's reactivity profile, providing a foundational understanding for its strategic application in complex synthetic pathways.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. The data below has been consolidated from various authoritative sources.

Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-chloro-1-(4-fluorophenyl)propan-1-one | [2][3] |

| CAS Number | 347-93-3 | [1][4] |

| Molecular Formula | C₉H₈ClFO | [1][4][5] |

| Molecular Weight | 186.61 g/mol | [1][2][4] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 46-49 °C | [1][4][6] |

| Boiling Point | 103 °C at 3 mmHg | [1] |

| SMILES | C1=CC(=CC=C1C(=O)CCCl)F | [2][5] |

| InChI Key | AAHQPLJUSLMHHR-UHFFFAOYSA-N | [2][4][5] |

Spectroscopic Signature

The structural features of this compound are well-defined by spectroscopic methods. While raw spectra are available from databases, the key expected signals in ¹H and ¹³C NMR are crucial for reaction monitoring and product verification. For instance, in ¹H NMR (CDCl₃ solvent), one would expect to see characteristic triplets for the two methylene groups (-CH₂-) of the propyl chain and multiplets in the aromatic region corresponding to the fluorophenyl group.[7] The ¹³C NMR spectrum provides signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the two aliphatic carbons.[5] These spectral fingerprints are indispensable for confirming the successful synthesis or modification of the molecule.

Core Reactivity Analysis: A Multi-faceted Reagent

The synthetic utility of this compound stems from its four primary reactive zones. Understanding the interplay between these sites is critical for designing successful synthetic strategies.

Caption: Key reactivity sites of this compound.

-

The Fluorophenyl Ring : The aromatic ring is moderately deactivated by the acyl group (a meta-director) but activated by the fluorine atom (an ortho-, para-director). The interplay of these electronic effects dictates the regioselectivity of further electrophilic aromatic substitution reactions.

-

The Carbonyl Group : As a ketone, this group is susceptible to nucleophilic addition. This is the basis for reactions like reduction to a secondary alcohol using agents such as sodium borohydride (NaBH₄) or addition of Grignard reagents to extend the carbon skeleton.

-

The α-Carbon : The protons on the carbon adjacent to the carbonyl group (α-protons) are acidic. They can be removed by a suitable base to form an enolate, which can then act as a nucleophile in reactions like alkylation or aldol condensation.

-

The β-Carbon and Chloro Group : The primary alkyl chloride is a key functional handle. The chlorine atom is a good leaving group, making the β-carbon an electrophilic site ripe for nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups (e.g., amines, azides, cyanides, thiols).

Key Synthetic Protocols and Mechanistic Insights

As a Senior Application Scientist, it is crucial not just to provide protocols but to explain the rationale behind the chosen conditions and reagents.

Synthesis via Friedel-Crafts Acylation

The most direct route to synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride.[8]

Mechanism Rationale: The reaction is catalyzed by a strong Lewis acid, typically aluminum trichloride (AlCl₃).[9] The AlCl₃ coordinates to the chlorine of the acyl chloride, making it a highly reactive electrophile known as an acylium ion.[9][10] This powerful electrophile is then attacked by the electron-rich fluorobenzene ring. A key insight is that unlike Friedel-Crafts alkylation, the acylation reaction requires a stoichiometric amount of AlCl₃. This is because the product ketone is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering the catalyst.[11][12] An aqueous workup is required to break this complex and liberate the final product.

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Experimental Protocol: (This protocol is adapted from a standard procedure for Friedel-Crafts acylation of an analogous compound and should be performed by qualified personnel with appropriate safety measures.)[8]

-

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

-

Reagent Addition: Suspend aluminum trichloride (AlCl₃, 1.1 eq.) in a dry solvent like dichloromethane (DCM).

-

Acyl Chloride: Add 3-chloropropionyl chloride (1.0 eq.) dropwise to the suspension while maintaining the temperature at 0-5 °C. Stir for 15 minutes.

-

Aromatic Substrate: Add fluorobenzene (1.0 eq.) dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours until the reaction is complete (monitor by TLC or GC).

-

Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., pentane or ethanol/water).[8]

Nucleophilic Substitution at the β-Carbon

A common and powerful application of this molecule is the displacement of the chloride to build more complex structures.

Rationale: The primary alkyl chloride is highly amenable to Sₙ2 reactions. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are often preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, enhancing its reactivity. The choice of base (if needed) depends on the nucleophile's pKa.

Experimental Protocol (Example: Synthesis of an Amino Derivative):

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile.

-

Reagents: Add the desired primary or secondary amine (1.2 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) to act as a proton scavenger.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 4-8 hours, monitoring the reaction progress by TLC.

-

Workup: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts or water-soluble impurities. Dry the organic layer and concentrate. The final product can be purified via column chromatography or recrystallization.

Safety and Handling

Professional and safe handling is paramount. This compound is classified with several hazards that necessitate careful management.

-

Hazards: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

-

Precautions:

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[14] It is stable under normal conditions.[15] Avoid strong oxidizing agents and strong bases.[15]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for molecular design. Its distinct reactive sites—the aromatic ring, the carbonyl center, and the alkyl chloride—offer chemists a reliable and predictable toolkit for constructing complex molecules. A deep understanding of its reactivity, grounded in the principles of physical organic chemistry, is the key to unlocking its full potential in the development of novel pharmaceuticals and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. indiamart.com [indiamart.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 3-Chloro-4 -fluoropropiophenone 98 347-93-3 [sigmaaldrich.com]

- 5. This compound(347-93-3) 13C NMR [m.chemicalbook.com]

- 6. This compound | 347-93-3 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. lookchem.com [lookchem.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

Preliminary Biological Activity Screening of Propiophenone Derivatives: A Senior Application Scientist's Guide

An In-Depth Technical Guide

Introduction: The Therapeutic Potential of the Propiophenone Scaffold

Propiophenone (phenyl ethyl ketone) is an aromatic ketone that serves as a versatile intermediate in the synthesis of numerous organic compounds.[1][2] Its core structure is a foundational element in a variety of pharmaceuticals, including antidepressants like Bupropion and central nervous system agents.[3] The true value for drug discovery, however, lies in its derivatives. By modifying the propiophenone scaffold, medicinal chemists can generate vast libraries of novel compounds with diverse pharmacological profiles. These derivatives have shown potential as anticancer, antidiabetic, antimicrobial, and anti-inflammatory agents.[4][5][]

This guide provides a framework for the initial, or preliminary, biological screening of newly synthesized propiophenone derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a logical, self-validating approach to the screening cascade. We will explore the foundational assays for identifying anticancer, antimicrobial, and anti-inflammatory activities, focusing on the causality behind each experimental step to ensure robust and interpretable data.

Overall Screening Strategy

A logical workflow is paramount in efficiently identifying promising candidates from a library of new chemical entities (NCEs). A high-throughput, cost-effective primary screen is essential to quickly filter out inactive compounds, followed by more complex and physiologically relevant secondary assays for the initial "hits."

Caption: High-level workflow for new chemical entity (NCE) screening.

Part 1: Anticancer Activity - Cytotoxicity Screening

The initial evaluation of potential anticancer agents almost invariably begins with an assessment of their cytotoxicity against cancer cell lines. The goal is to identify compounds that can inhibit cell proliferation or induce cell death.

Scientific Rationale: The MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] The core principle lies in the enzymatic conversion of the water-soluble, yellow MTT into an insoluble purple formazan product.[8] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria of metabolically active (i.e., living) cells.[9] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[10] By measuring the absorbance of the solubilized formazan, we can quantify the effect of a compound on cell proliferation or survival.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a self-validating system. It includes vehicle controls to account for solvent effects and a positive control (a known cytotoxic drug) to confirm the assay is performing correctly.

Materials:

-

Selected cancer cell line(s) (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[4]

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well flat-bottom sterile culture plates

-

Propiophenone derivatives (dissolved in DMSO to create stock solutions)

-

MTT reagent (5 mg/mL in sterile PBS), stored protected from light[8]

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)[8]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the propiophenone derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Controls: Include wells with medium only (blank), cells with medium containing DMSO at the highest concentration used (vehicle control), and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: After incubation, carefully add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL) and incubate for another 4 hours. Visually inspect for the formation of purple precipitate in the vehicle control wells.

-

Solubilization: Add 100 µL of the solubilization solution (DMSO) to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a plate reader.

Data Presentation and Interpretation

The raw absorbance data is converted to percent viability relative to the vehicle control.

Calculation: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

The results are typically plotted as a dose-response curve (% Viability vs. Compound Concentration), from which the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ represents the concentration of the compound required to inhibit cell viability by 50%.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| PRO-001 | MCF-7 | 15.2 |

| PRO-002 | MCF-7 | > 100 |

| PRO-003 | MCF-7 | 8.7 |

| Doxorubicin | MCF-7 | 0.9 |

This table presents hypothetical data for illustrative purposes.

A lower IC₅₀ value indicates higher cytotoxic potency. Compounds with IC₅₀ values in the low micromolar or nanomolar range are generally considered "hits" worthy of further investigation.

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[11] Propiophenone derivatives have been identified as a potential source of such compounds.[]

Scientific Rationale: Agar Well Diffusion Method

The agar well diffusion method is a widely used, preliminary technique to screen for antimicrobial activity.[12][13] Its principle is based on the diffusion of an antimicrobial agent from a well through a solid agar medium that has been uniformly seeded with a test microorganism.[14] If the compound is effective, it will inhibit microbial growth, resulting in a clear area around the well known as a "zone of inhibition."[13] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound, though it is also influenced by the compound's diffusion characteristics in agar.[15]

Caption: Key steps in the agar well diffusion antimicrobial assay.

Experimental Protocol: Agar Well Diffusion

This protocol is designed for robustness, incorporating negative and positive controls to ensure the validity of the results.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

-

Nutrient Agar or Mueller-Hinton Agar

-

Sterile Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes and sterile tips

-

Propiophenone derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control (e.g., Gentamicin solution)

-

Negative control (solvent used for derivatives, e.g., DMSO)

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the surface of the agar plates with the bacterial inoculum to create a uniform lawn of bacteria.[12]

-

Well Creation: Use a sterile cork borer to punch uniform wells into the agar.[13]

-

Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each propiophenone derivative solution, the positive control, and the negative control into separate wells.[14]

-

Pre-diffusion: Allow the plates to sit at room temperature for about 30 minutes to 1 hour to permit the compounds to diffuse into the agar before significant bacterial growth begins.

-

Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.[12]

-

Zone Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

Data Presentation and Interpretation

The results are recorded as the diameter of the zone of inhibition. A larger diameter suggests greater antimicrobial activity.

| Compound ID | Concentration (µ g/well ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |

| PRO-001 | 100 | 14 | 0 |

| PRO-002 | 100 | 0 | 0 |

| PRO-003 | 100 | 22 | 18 |

| Gentamicin | 10 | 25 | 23 |

| DMSO | 100 µL | 0 | 0 |

This table presents hypothetical data for illustrative purposes. '0' indicates no measurable zone.

The absence of a zone for the negative control (DMSO) validates that the solvent has no antimicrobial activity. The clear zone for the positive control (Gentamicin) confirms the susceptibility of the bacteria and the validity of the assay. Compounds showing significant zones of inhibition are selected for further quantitative analysis, such as determining the Minimum Inhibitory Concentration (MIC).

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is a key pathological component of many diseases. Screening for anti-inflammatory properties is therefore a critical area of drug discovery.

Scientific Rationale: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and highly reproducible in vivo assay for evaluating the activity of acute anti-inflammatory agents.[16][17] Carrageenan, a polysaccharide, when injected into the subplantar tissue of a rat's paw, induces a localized, acute inflammatory response.[18] This response is biphasic, involving the release of early mediators like histamine and serotonin, followed by later mediators such as prostaglandins and bradykinin.[16] The resulting inflammation is characterized by increased vascular permeability, leading to fluid accumulation and measurable swelling (edema).[17] The efficacy of a test compound is determined by its ability to reduce the volume of this edema compared to an untreated control group.[19]

Caption: Timeline of the in vivo carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Ethical Note: All procedures involving animals must be approved by an Institutional Animal Ethics Committee (IAEC) and conducted in accordance with established guidelines for animal care.

Materials:

-

Male Wistar rats (180-200g)

-

Carrageenan (1% w/v suspension in sterile saline)

-

Propiophenone derivatives (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Positive control drug (e.g., Ibuprofen or Indomethacin)[20][21]

-

Plebthysmometer or digital calipers for measuring paw volume/thickness

-

Animal handling equipment

Procedure:

-

Acclimatization & Grouping: Acclimatize animals to laboratory conditions for at least one week. Divide them into groups (n=5-6 per group): Vehicle Control, Positive Control, and Test Groups (for each propiophenone derivative, often at one or more dose levels).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.

-

Compound Administration: Administer the test compounds, vehicle, or positive control drug via the intended route (e.g., oral gavage, intraperitoneal injection) typically 30-60 minutes before inducing inflammation.[19]

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[18]

-

Edema Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours. The peak inflammation usually occurs around the 3-4 hour mark.[16]

-

Data Analysis: Calculate the volume of edema at each time point (Vₑ = Vₜ - V₀) and then determine the percentage inhibition of edema for each treated group relative to the vehicle control group.

Calculation: % Inhibition = [(Vₑ_control - Vₑ_treated) / Vₑ_control] * 100

Data Presentation and Interpretation

The results are presented as the percentage inhibition of paw edema, usually at the time of peak inflammation (e.g., 3 or 4 hours).

| Treatment Group | Dose (mg/kg) | Mean Paw Edema Volume at 4h (mL) | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.07 | - |

| PRO-001 | 50 | 0.76 ± 0.06 | 10.6% |

| PRO-003 | 50 | 0.43 ± 0.05 | 49.4% |

| Ibuprofen | 50 | 0.38 ± 0.04 | 55.3% |

This table presents hypothetical data for illustrative purposes. Values are Mean ± SEM.

A statistically significant reduction in paw edema volume compared to the vehicle control group indicates anti-inflammatory activity. The potency of the test compounds can be compared to that of the standard drug. Compounds showing significant inhibition are prioritized for further mechanistic studies (e.g., COX enzyme inhibition assays).

Conclusion

This guide outlines a rational, multi-tiered approach to the preliminary biological screening of novel propiophenone derivatives. By employing robust, well-characterized assays such as the MTT, agar well diffusion, and carrageenan-induced paw edema tests, researchers can efficiently identify compounds with promising anticancer, antimicrobial, or anti-inflammatory properties. The key to success lies not just in following protocols, but in understanding the scientific principles that underpin them, ensuring the inclusion of proper controls, and interpreting the data within the context of a broader drug discovery cascade. The "hits" generated from this preliminary screening serve as the crucial starting point for lead optimization and the potential development of next-generation therapeutics.

References

- 1. sdichem.com [sdichem.com]

- 2. CAS 93-55-0: Propiophenone | CymitQuimica [cymitquimica.com]

- 3. manavchem.com [manavchem.com]

- 4. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay - Wikipedia [en.wikipedia.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. clyte.tech [clyte.tech]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hereditybio.in [hereditybio.in]

- 13. botanyjournals.com [botanyjournals.com]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inotiv.com [inotiv.com]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Chloro-4'-fluoropropiophenone

This guide provides a comprehensive technical overview of 3-Chloro-4'-fluoropropiophenone, a key chemical intermediate in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, applications, and safety protocols, grounded in established scientific principles and methodologies.

Introduction and Strategic Importance

This compound, identified by CAS number 347-93-3, is a halogenated aromatic ketone.[1][2] Its molecular structure, featuring a fluorinated phenyl ring and a reactive chloropropyl side chain, makes it a highly versatile precursor in synthetic chemistry. The strategic placement of the fluorine atom and the chloro group allows for a wide range of chemical modifications, rendering it an essential building block for constructing more complex molecular architectures.[1]

Its primary significance lies in its role as a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[1] The compound's stability and defined reactivity profile make it a reliable choice for multi-step syntheses where precision and yield are paramount.[1] This guide will explore the fundamental chemistry of this compound, providing the technical insights necessary for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is critical for its application in synthesis. This compound is typically a white to yellow crystalline solid.[1][3][4] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 347-93-3 | [1][2][5] |

| Molecular Formula | C₉H₈ClFO | [1][3][6] |

| Molecular Weight | 186.61 g/mol | [1][5][6] |

| Appearance | White to yellow powder or crystals | [1][3][7] |

| Melting Point | 46-49 °C | [1][5][8] |

| Boiling Point | 103 °C at 3 mmHg | [1] |

| Purity (Typical) | ≥96% (GC) | [1][3] |

| SMILES String | Fc1ccc(cc1)C(=O)CCCl | [3][5] |

| InChI Key | AAHQPLJUSLMHHR-UHFFFAOYSA-N | [3][5] |

Analytical Characterization: Confirmation of the structure and purity is typically achieved through standard analytical techniques. While specific spectra for this exact compound are not detailed in the provided search results, a related compound's analysis suggests that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) would be employed. For instance, in a similar chloro-ketone, ¹H NMR would show characteristic signals for the aromatic protons and the two methylene groups of the propyl chain, while ¹³C NMR would confirm the number of unique carbon environments.[9][10][11]

Synthesis Pathway: Friedel-Crafts Acylation

The most common and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene.[12][13] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[14]

Mechanism and Rationale

The reaction proceeds by treating fluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[12][13]

-

Activation of the Acyl Chloride : The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 3-chloropropionyl chloride. This polarization weakens the C-Cl bond and generates a highly electrophilic acylium ion (or a reactive acyl chloride-Lewis acid complex).[15]

-

Electrophilic Attack : The electron-rich fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The fluorine atom is an ortho-, para- director; however, due to steric hindrance from the acyl group, the para-substituted product (4'-fluoro) is predominantly formed.

-

Rearomatization : The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton from the site of substitution. The tetrachloroaluminate ion (AlCl₄⁻) acts as a base, abstracting the proton to restore the aromaticity of the ring and regenerate the AlCl₃ catalyst (in theory, though it gets complexed with the product).[15]

The choice of AlCl₃ is crucial; it is a powerful and cost-effective Lewis acid that efficiently promotes the reaction.[14][16] However, it must be used in stoichiometric amounts because it forms a complex with the ketone product, rendering it inactive.[14][16] The reaction is typically run in an inert solvent like dichloromethane (DCM) at low temperatures to control reactivity and minimize side reactions.[12]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on standard Friedel-Crafts acylation procedures.[9][12] Researchers must adapt it based on specific lab conditions and safety assessments.

-

Setup : Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system must be kept under an inert atmosphere to prevent moisture from deactivating the AlCl₃ catalyst.

-

Catalyst Suspension : Charge the flask with anhydrous aluminum trichloride (1.25 eq.) and suspend it in dry dichloromethane (DCM). Cool the suspension to 0°C using an ice bath.

-

Acyl Chloride Addition : Add a solution of 3-chloropropionyl chloride (1.0 eq.) in dry DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Substrate Addition : Following the acyl chloride addition, add a solution of fluorobenzene (1.0 eq.) in dry DCM dropwise to the reaction mixture, again keeping the temperature at 0°C.

-

Reaction : After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours, then let it warm to room temperature and stir for 12 hours.

-

Workup (Quenching) : Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing & Drying : Combine the organic layers and wash them twice with water, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation & Purification : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., pentane or ethanol/water mixture) to yield the final product.[12]

Applications in Pharmaceutical Synthesis

This compound is not an end product but a crucial stepping stone. Its structure is primed for subsequent reactions, making it a valuable intermediate in the pharmaceutical industry.[1] For example, it serves as a precursor for synthesizing various active pharmaceutical ingredients (APIs). While the direct synthesis of specific major drugs from this exact starting material is not explicitly detailed in the search results, its structural motifs are common in CNS agents, anti-inflammatory drugs, and other therapeutic classes.[1]

The general synthetic utility can be visualized as follows:

Caption: Potential synthetic pathways using the subject compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification : The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation (STOT SE 3).[5][6][17]

-

Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[18] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]

-

Handling : Avoid contact with skin and eyes.[6] Avoid the formation and inhalation of dust.[6][18]

-

First Aid :

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[6]

-

Skin : Wash off with soap and plenty of water. Consult a physician if irritation occurs.[6]

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Consult a physician.[6]

-

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[1] Some suppliers recommend storing under an inert gas.[7]

Conclusion

This compound is a chemical intermediate of significant value, primarily due to its utility in the synthesis of complex organic molecules. Its preparation via Friedel-Crafts acylation is a robust and well-understood process. The presence of three distinct reactive sites—the ketone, the aromatic ring, and the alkyl chloride—provides chemists with a versatile platform for molecular design and construction. A comprehensive understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is fundamental for its safe and effective application in advancing pharmaceutical research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. indiamart.com [indiamart.com]

- 5. 3-Chloro-4 -fluoropropiophenone 98 347-93-3 [sigmaaldrich.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. This compound | 347-93-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound | 347-93-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. prensipjournals.com [prensipjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Friedel-Crafts Acylation [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. lookchem.com [lookchem.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-Chloro-4'-fluoropropiophenone via Friedel-Crafts Acylation

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of 3-Chloro-4'-fluoropropiophenone, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1] The synthesis is achieved through a Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride, utilizing aluminum chloride as a catalyst. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology that emphasizes safety, efficiency, and reproducibility. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies experimental choices, and provides guidance for characterization and troubleshooting to ensure the successful synthesis of a high-purity final product.

Introduction and Scientific Rationale

This compound (CAS No. 347-93-3) is a versatile bifunctional molecule.[1] Its structure, featuring a halogenated propyl chain and a fluorinated aromatic ring, makes it an essential building block for constructing more complex molecular architectures.[1] Specifically, it serves as a precursor in the synthesis of analgesics, anti-inflammatory drugs, and specialty polymers.[1]

The most direct and industrially scalable route to this ketone is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[2][3] This protocol details the acylation of fluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃).

Causality of Reagent Selection:

-

Fluorobenzene: The substrate. The fluorine atom is an ortho, para-directing activator for electrophilic aromatic substitution. While it is the least activating of the halogens, its directing effect is crucial for the desired regiochemistry.

-

3-Chloropropionyl Chloride: The acylating agent, which introduces the 3-chloropropionyl group to the aromatic ring.

-

Aluminum Chloride (AlCl₃): A potent Lewis acid catalyst. Its primary function is to react with the acyl chloride to generate a highly electrophilic acylium ion, which is necessary to overcome the aromatic stability of the fluorobenzene ring.[4]